Fluticasone dimer impurity

Impurity Control Pharmacopoeia Compliance Quality Assurance

Ph. Eur. compliance mandates Fluticasone Propionate Impurity G <0.3%. Using an incorrect dimer standard leads to false results and batch rejection. • Exact EP Impurity G (CAS 220589-37-7) for HPLC/LC-MS method validation • Essential for system suitability, LOD/LOQ, accuracy/precision testing • Mandatory for routine QC batch release and stability studies Supplied with comprehensive characterization data for regulatory submissions.

Molecular Formula C43H51F5O8S
Molecular Weight 822.9 g/mol
CAS No. 220589-37-7
Cat. No. B587343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone dimer impurity
CAS220589-37-7
Synonyms(6α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxo-Androsta-1,4-diene-17-carboxylic Acid (6α,11β,16α,17α)-6,9-difluoro-17-[[(fluoromethyl)thio]carbonyl]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl Ester;  Fluticasone Impurity G; 
Molecular FormulaC43H51F5O8S
Molecular Weight822.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1
InChIKeyGTZKCEBOBPLPHH-AMISWYLQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Fluticasone Dimer Impurity: Pharmacopoeia Reference Standard


Fluticasone Dimer Impurity, designated as Fluticasone Propionate EP Impurity G (CAS 220589-37-7), is a dimeric process-related impurity of the corticosteroid Fluticasone Propionate, with the molecular formula C43H51F5O8S and a molecular weight of 822.92 g/mol . This compound is not a therapeutic agent but a critical analytical reference standard used to ensure the purity and quality of Fluticasone Propionate active pharmaceutical ingredient (API) [1]. Its presence and quantification are mandated by major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.), with a specified impurity limit of less than 0.3% in the final drug substance [2].

Fluticasone Dimer Impurity Substitution Risks


Substituting Fluticasone Dimer Impurity (Impurity G) with other dimeric impurities of Fluticasone Propionate, such as EP Impurity H (CAS 201812-64-8) or EP Impurity I, is not scientifically valid. While all are classified as dimers, they possess distinct molecular structures, chemical formulas, and molecular weights . This chemical heterogeneity directly translates to unique chromatographic behaviors, including specific relative retention times (RRTs) and distinct spectral signatures in NMR and MS analysis [1]. As a result, each impurity requires its own pure reference standard for accurate identification and quantification during method development and validation [2]. Using an incorrect standard, even one from the same 'dimer' class, will lead to false-positive or false-negative results, jeopardizing regulatory compliance and the safety profile of the final drug product.

Fluticasone Dimer Impurity: Quantitative Differentiation


Regulatory Limit Mandates Reference Standard

Fluticasone Dimer Impurity (Impurity G) has a specific, quantifiable limit in the Fluticasone Propionate API as defined by the European Pharmacopoeia. This limit is distinct from and more stringent than the general 'any other impurity' specification, directly mandating its control and, by extension, the procurement of a certified reference standard [1]. In contrast, other specified impurities like Impurity H have different limits (e.g., <0.2%) [1]. This establishes a clear, numerically-defined threshold that must be met for drug substance release.

Impurity Control Pharmacopoeia Compliance Quality Assurance

Unique Chemical Identity Distinguishes Impurities

Fluticasone Dimer Impurity (Impurity G) possesses a unique molecular formula and weight that sets it apart from other dimeric impurities found in Fluticasone Propionate, such as EP Impurity H. This is a fundamental property for its identification and quantification. Impurity G has a molecular formula of C43H51F5O8S and a molecular weight of 822.92 g/mol [1]. In comparison, Impurity H has the formula C48H58F4O10S2 and a weight of 935.1 g/mol . This difference in elemental composition and mass necessitates specific, validated analytical methods for each impurity.

Structural Elucidation Mass Spectrometry Impurity Profiling

Validated Synthetic Route for High-Purity Standard

A dedicated, patented synthetic method exists for the production of Fluticasone Propionate EP Impurity G (Impurity EP-ZG) [1]. This patent provides a validated process for its synthesis, ensuring that the impurity can be reliably manufactured as a high-purity reference standard. The method uses flumethasone as a starting material and proceeds through a multi-step synthesis to yield the desired dimer with 'high income of selectivity' [1]. This is in contrast to other impurities that may be available only as isolated byproducts from commercial API batches, which can lead to supply chain inconsistency and variable purity.

Organic Synthesis Reference Standard Production Process Chemistry

Fluticasone Dimer Impurity: Quality Control Applications


Method Validation for ANDA and NDA Submissions

Procurement of this compound is essential for analytical method development and validation, particularly for HPLC and LC-MS methods intended for Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) [1]. The compound serves as the primary reference standard to establish system suitability, determine limits of detection (LOD) and quantitation (LOQ), and assess method accuracy and precision for the quantification of Impurity G at the specified limit of less than 0.3% [2].

Routine QC and Batch Release Testing

This reference standard is a mandatory reagent for the routine QC release testing of commercial Fluticasone Propionate API batches [1]. Using a validated HPLC method, QC laboratories must quantify the level of Impurity G against this pure standard to demonstrate compliance with the Ph. Eur. monograph requirement of less than 0.3% [2]. Failure to meet this specification would result in batch rejection, making the standard a critical procurement item for any manufacturer of Fluticasone Propionate.

Forced Degradation and Stability-Indicating Methods

During the development of stability-indicating analytical methods, the pure dimer impurity standard is spiked into Fluticasone Propionate samples to confirm that the method can adequately resolve and quantify the impurity in the presence of the main drug peak and other potential degradants [1]. Its use in forced degradation studies (e.g., exposure to heat, light, humidity) helps identify whether Impurity G is a process impurity, a degradation product, or both, which is critical for establishing appropriate storage conditions and shelf-life specifications for the drug product.

Technical Documentation Hub

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